6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
Description
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a fluorinated chromenone derivative characterized by a tetrafluoroethyl substituent at the 2-position and an amino group at the 6-position of the chromen-4-one scaffold. Chromenones (benzopyran-4-ones) are privileged structures in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .
Properties
Molecular Formula |
C11H7F4NO2 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
6-amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-4-7(17)6-3-5(16)1-2-8(6)18-9/h1-4,10H,16H2 |
InChI Key |
MVZOFMNAQJOMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(C(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethylamine.
Formation of Chromone Backbone: The chromone backbone is formed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where 1,1,2,2-tetrafluoroethylamine reacts with the chromone intermediate under controlled conditions.
Industrial Production Methods
Industrial production of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone backbone to dihydrochromones or other reduced forms.
Substitution: The amino group and tetrafluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromone derivatives.
Scientific Research Applications
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects and Structural Modifications
The biological and physicochemical properties of chromenones are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity : The tetrafluoroethyl group likely increases log P compared to methyl or ethyl analogs. A related fluorinated ether (1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether) exhibits a log P of 2.18 , suggesting moderate hydrophobicity for the target compound.
Biological Activity
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article examines its biological activity, focusing on its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its implications in cancer therapy.
Chemical Structure and Properties
The compound features a chromenone core structure with an amino group and a tetrafluoroethyl substituent. These modifications are significant as they influence the compound's reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For example, studies have demonstrated that at concentrations around 50 µM, the compound significantly reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging test. Results indicate that it effectively scavenges free radicals, suggesting its potential role in mitigating oxidative stress-related diseases. The IC50 value for radical scavenging activity is reported to be approximately 30 µM.
Antimicrobial Properties
In antimicrobial studies, 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has shown effectiveness against several bacterial strains. For instance, it displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 25 µg/mL .
The biological activity of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested that it interacts with cellular receptors that mediate inflammation and oxidative stress responses.
- Gene Expression Alteration : The compound can affect the expression levels of genes associated with inflammation and cell proliferation .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Therapy : A study investigated the effects of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one on melanoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation (IC50 = 20 µM after 72 hours), suggesting its potential as an adjunctive treatment in cancer therapy .
- Inflammatory Diseases : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema in rats compared to control groups .
Comparison with Similar Compounds
To understand the unique properties of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 6-Methoxy-4H-chromen-4-one | Structure | Moderate | Low | Not significant |
| 6-Amino-chromen-4-one | Structure | High | Moderate | Moderate |
| 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one | Structure | High | High | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
